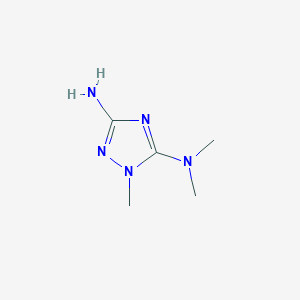

N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

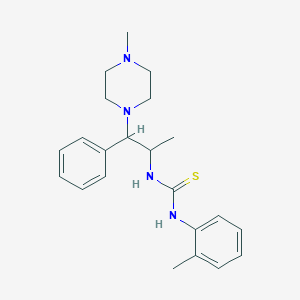

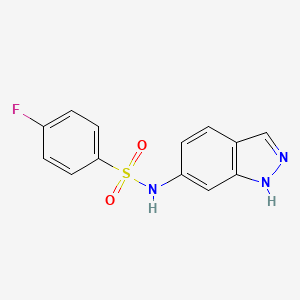

“N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the molecular formula C5H11N5 . It is a derivative of 1H-1,2,4-triazole-3,5-diamine, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole-3,5-diamine analogues, including “this compound”, has been reported in the literature . These compounds were synthesized as cyclin-dependent kinase (CDK) inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two amino groups and a trimethylamino group .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 141.18 . Further physical and chemical properties have not been reported in the literature.Wissenschaftliche Forschungsanwendungen

Energetic Materials Development

Research has demonstrated the utility of triazole derivatives, including those related to N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine, in the development of "green" energetic materials (EMs). For example, a study by Shlomovich et al. (2017) synthesized a series of nitrogen-rich EMs based on 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine building blocks. These compounds exhibited improved sensitivity, thermostability, and remarkably low toxicity, making them suitable for applications in solid propellants and gas generators for clean fire-extinguishing systems (Shlomovich et al., 2017).

Nitrogen-rich Salts and Energetic Compounds

Another study by Hermann et al. (2017) focused on the synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole and its nitrogen-rich salts. These compounds are characterized by high nitrogen and oxygen content, which contribute to their powerful energetic properties. The research highlights the potential of these triazole derivatives in tuning performance and sensitivity values for various applications, showcasing their versatility in the field of energetic materials (Hermann et al., 2017).

Polyimide Composite Films

In the realm of materials science, Takassi et al. (2015) investigated the synthesis of polyimide composite films reinforced with multi-walled carbon nanotubes (MWCNTs) and a novel diamine bearing an aromatic pendant triazole ring. These composite films demonstrated improved thermal, mechanical, and morphological properties, underscoring the potential of triazole derivatives in enhancing the performance of polymeric materials (Takassi et al., 2015).

Medicinal Chemistry Applications

While focusing on non-medical applications as per the requirements, it's worth noting that triazole derivatives, including those structurally related to this compound, have been explored for their potential in medicinal chemistry. They serve as key intermediates in the synthesis of compounds with a wide range of biological activities. For instance, Lin et al. (2005) synthesized 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as cyclin-dependent kinase inhibitors, showing potent anticancer activities (Lin et al., 2005). Although direct applications related to this compound were not discussed, the broader class of triazole derivatives continues to be a focal point of research across multiple disciplines.

Wirkmechanismus

Target of Action

The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .

Mode of Action

This compound: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.

Biochemical Pathways

The action of This compound affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .

Zukünftige Richtungen

The future research directions for “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” and its analogues could involve further exploration of their potential as antitumor agents and DNA synthesis inhibitors . Additionally, their role as CDK inhibitors suggests potential applications in the treatment of diseases related to cell cycle dysregulation .

Biochemische Analyse

Biochemical Properties

Triazole derivatives, which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a member of, are known to interact with various enzymes and proteins

Molecular Mechanism

Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUBEWWGNRQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B2636990.png)

![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)